molecular formula C9H9NOSe B1584546 5-Methoxy-2-methylbenzoselenazole CAS No. 2946-17-0

5-Methoxy-2-methylbenzoselenazole

Cat. No. B1584546
CAS RN: 2946-17-0
M. Wt: 226.14 g/mol
InChI Key: LVIYTMFDCXRSDL-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzoselenazole is a selenazole derivative. It has a molecular formula of C9H9NOSe .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-methylbenzoselenazole consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 selenium atom . The average mass is 226.134 Da and the monoisotopic mass is 226.984940 Da .


Physical And Chemical Properties Analysis

5-Methoxy-2-methylbenzoselenazole has a boiling point of 115-117 °C at 1 mm Hg . It has a density of 1.491 g/mL at 25 °C . The refractive index is 1.639 at 20 °C .

Scientific Research Applications

Inhibition of Tubulin Polymerization

Research has identified certain derivatives of methoxy compounds as effective inhibitors of tubulin polymerization. For example, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) has demonstrated high in vitro cytotoxic activity and significant potency against tubulin assembly, along with substantial inhibition of colchicine binding on tubulin. This compound has shown potential in antitumor activity in in vivo models (Wang et al., 2014).

Antileukemic Agents

Another study highlights the synthesis and evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents. Certain synthesized molecules exhibited high efficacy in inducing cell death in leukemic cells, suggesting potential as antileukemic agents (Gowda et al., 2009).

Photodynamic Therapy

Some methoxy derivatives have been studied for their photophysical and photochemical properties, useful for photodynamic therapy applications. Their effectiveness as Type II photosensitizers in the treatment of cancer has been explored, particularly due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Tyrosinase Inhibition

A study on 5-methoxy-2-mercaptobenzimidazole (5-M-2-MB) confirmed it as an efficient tyrosinase inhibitor, with significant inhibition of the tyrosinase enzyme. This finding offers a theoretical foundation for developing new tyrosinase inhibitors (Chai et al., 2020).

Antifungal and Antimicrobial Applications

Several studies have examined the antifungal and antimicrobial potential of methoxy derivatives. These compounds have shown moderate to high activities against various phytopathogenic fungi and other microbial pathogens, suggesting their potential in crop protection and treatment of microbial diseases (Yang et al., 2011), (Rai et al., 2009).

Safety And Hazards

5-Methoxy-2-methylbenzoselenazole is toxic if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-methoxy-2-methyl-1,3-benzoselenazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOSe/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYTMFDCXRSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C([Se]1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062736
Record name Benzoselenazole, 5-methoxy-2-methyl-
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Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylbenzoselenazole

CAS RN

2946-17-0
Record name 5-Methoxy-2-methylbenzoselenazole
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Record name 2-Methyl-5-methoxybenzoselenazole
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Record name 2946-17-0
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Record name Benzoselenazole, 5-methoxy-2-methyl-
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Record name Benzoselenazole, 5-methoxy-2-methyl-
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Record name 5-methoxy-2-methylbenzoselenazole
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Record name 2-METHYL-5-METHOXYBENZOSELENAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Hirano, A Miyashita, H Shitara, H Nohira - Chemistry Letters, 1991 - journal.csj.jp
… The compounds 3 was quantitatively given by the treatment of 5methoxy-2-methylbenzoselenazole with methyl p-toluene sulfonate (TsOMe) in chloroform at 80 "Cin a flame sealed …
Number of citations: 8 www.journal.csj.jp
SM Fortt - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… 3 7-4 ii) Reactions Treatment of 5-methoxy-2-methylbenzoselenazole with methyl p-toluene … -3 7-4 ii) Reactions Treatment of 5-methoxy-2-methylbenzoselenazole with methyl p-toluene …
Number of citations: 2 www.sciencedirect.com
DG O'Sullivan - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Infrared spectra are recorded for a group of compounds possessing benzene rings fused to five-membered rings. Change of simple substituents on a constant ring system produces little …
Number of citations: 65 pubs.rsc.org
GR Miller - 1984 - search.proquest.com
The cyclic voltammeter used for these studies is described, and was designed and constructed to automate all phases of the voltammetric analysis except sample preparation. …
Number of citations: 2 search.proquest.com

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